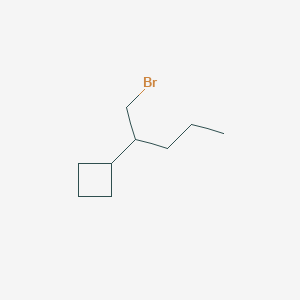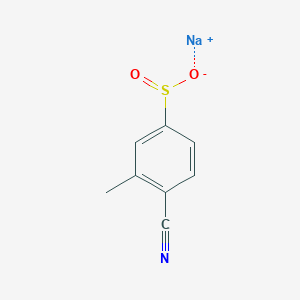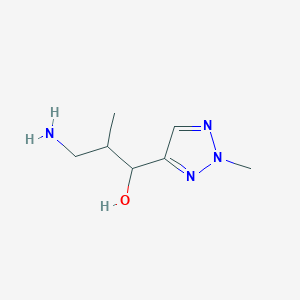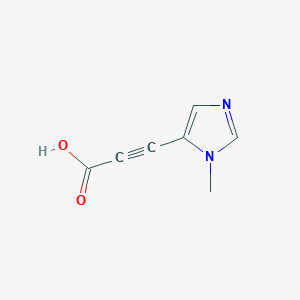
3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole: is a chemical compound with the following structure:
Structure: C11H12BrN3
It consists of a triazole ring (a five-membered heterocycle containing three nitrogen atoms) substituted with a 3-bromophenyl group and an isopropyl group. The compound exhibits interesting properties due to its aromatic and heterocyclic nature.
Preparation Methods
Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-bromobenzylamine with isopropyl isocyanate under appropriate conditions. The reaction proceeds via nucleophilic substitution at the isocyanate carbon, resulting in the formation of the desired triazole product .
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states of the nitrogen atoms.
Reduction: Reduction of the triazole ring can occur, yielding different products.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups.
Common Reagents: Reagents like , , and are often employed.
Major Products: Depending on the reaction conditions, different products may form, including derivatives of the triazole ring or modified phenyl groups.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development. Triazoles have been investigated as antifungal, antiviral, and anticancer agents.
Bioconjugation: The triazole ring’s stability and reactivity make it useful for bioconjugation and labeling purposes.
Agrochemicals: Some triazole derivatives exhibit pesticidal properties.
Mechanism of Action
The exact mechanism of action for 3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole depends on its specific application. its effects likely involve interactions with biological targets (e.g., enzymes, receptors) or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other triazole derivatives, such as , , and , share structural similarities.
Uniqueness: The combination of the 3-bromophenyl and isopropyl groups distinguishes this compound from related triazoles.
Remember that further research and experimental studies are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
3-(3-bromophenyl)-5-propan-2-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12BrN3/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
DTPLAIMZGHBXNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13164603.png)


![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)

![2-amino-N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13164624.png)
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13164635.png)


![5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride](/img/structure/B13164640.png)




